
10-Hpode
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8E,12Z)-10-hydroperoxy-8,12-octadecadienoic acid is a C18 long-chain hydroperoxy fatty acid having E and Z double bonds at C-8 and C-12, respectively, and a hydroperoxy group at C-10. It is a hydroperoxy fatty acid, a polyunsaturated fatty acid and a long-chain fatty acid.
Applications De Recherche Scientifique
1. Applications in Industrial Manufacturing
High-power diode lasers (HPDLs) have demonstrated direct applications in industrial environments, including hardening and welding of metals, as well as joining polymers. These lasers provide relatively low intensities in the range of 10/sup 3/ W cm/sup -2/ for various applications, suggesting their potential utility in metalworking with elevated intensities (Schulz & Poprawe, 2000).
2. Analysis of Lipid Hydroperoxides
Tandem mass spectrometry (MS/MS) analysis in the presence of sodium ions has been useful in identifying the position of the hydroperoxy group in lipid hydroperoxides (LOOHs) such as hydroperoxyoctadecadienoic acid (HPODE). This method provides insights into lipid peroxidation processes, potentially relevant in food deterioration and pathophysiological processes (Ito et al., 2015).
3. Enzymatic Oxygenation of Linoleic Acid
Research on linoleate (10R)-dioxygenase from Aspergillus fumigatus highlights its role in oxidizing linoleic acid to various hydroperoxy products, including 10R-HPODE. This study enhances understanding of enzymatic oxidation processes and their potential applications in biochemical pathways (Garscha & Oliw, 2009).
4. Applications in Food Science
A novel chiral stationary phase LC-MS/MS method has been developed to evaluate oxidation mechanisms in edible oils by analyzing HPODE isomers. This method is valuable for understanding lipid oxidation in food, which has implications for food quality and shelf life (Ito et al., 2017).
5. Understanding Lipid Peroxidation in Biological Systems
A study on Aspergillus nidulans revealed that PpoC catalyzes mainly the dioxygenation of linoleic acid, yielding 10-HPODE. This research contributes to understanding the role of lipid peroxidation products in biological systems, particularly in fungi (Brodhun et al., 2010).
6. Role in Cellular Responses
Research has shown that oxidized lipids like 13-HPODE can regulate gene expression in human cells. For instance, 13-HPODE upregulates heme oxygenase-1 in human endothelial cells, demonstrating its role in cellular responses to oxidative stress (Hill-Kapturczak et al., 2003).
Propriétés
Numéro CAS |
90540-32-2 |
|---|---|
Nom du produit |
10-Hpode |
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(8E,12Z)-10-hydroperoxyoctadeca-8,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-8-11-14-17(22-21)15-12-9-6-7-10-13-16-18(19)20/h8,11-12,15,17,21H,2-7,9-10,13-14,16H2,1H3,(H,19,20)/b11-8-,15-12+ |
Clé InChI |
YONQBPOWOZLKHS-UEAALKJISA-N |
SMILES isomérique |
CCCCC/C=C\CC(/C=C/CCCCCCC(=O)O)OO |
SMILES |
CCCCCC=CCC(C=CCCCCCCC(=O)O)OO |
SMILES canonique |
CCCCCC=CCC(C=CCCCCCCC(=O)O)OO |
Synonymes |
10-HPODE 10-hydroperoxy-8,12-octadecadienoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



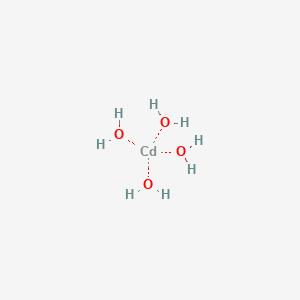
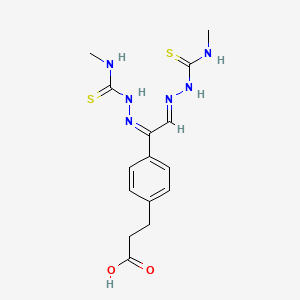
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)
![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)
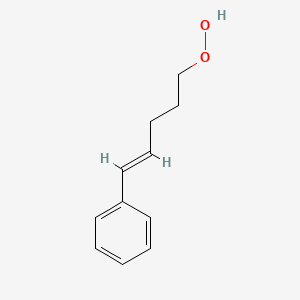

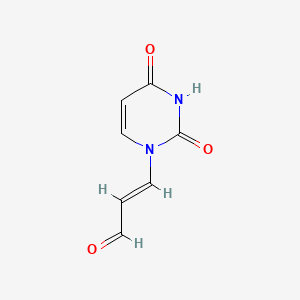
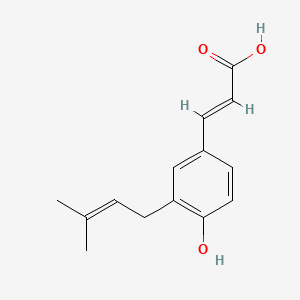
![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)
![(1R,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1242643.png)

![(2R,3R,4R)-4-hydroxy-3-[(E)-4-hydroxy-4-methyloct-1-enyl]-2-(8-hydroxy-7-oxooctyl)cyclopentan-1-one](/img/structure/B1242645.png)
![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)
![(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane](/img/structure/B1242648.png)